

5-Cyanoisoquinoline chemical properties and structure

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Compound of Interest

Compound Name: 5-Cyanoisoquinoline

Cat. No.: B1348393

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An In-depth Technical Guide to 5-Cyanoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanoisoquinoline, also known by its IUPAC name isoquinoline-5-carbonitrile, is a heterocyclic aromatic organic compound. It belongs to the benzopyridine family, which consists of a benzene ring fused to a pyridine ring. The isoquinoline core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activities. The presence of the cyano group at the 5-position significantly influences the electronic properties and reactivity of the isoquinoline ring system, making it a valuable building block in medicinal chemistry and materials science. Isoquinoline and its derivatives are utilized in the synthesis of dyes, insecticides, antifungals, and various pharmaceuticals.[\[1\]](#)[\[2\]](#)

Chemical Structure and Properties

The chemical structure of **5-cyanoisoquinoline** is characterized by the isoquinoline nucleus with a nitrile (-C≡N) group attached to the C5 position.

Structure:

- IUPAC Name: Isoquinoline-5-carbonitrile
- CAS Number: 27655-41-0

- Molecular Formula: C₁₀H₆N₂
- SMILES: N#Cc1ccccc2cnccc12

Physical and Chemical Properties

Quantitative data for **5-cyanoisoquinoline** is not extensively reported in publicly available literature. The data for the parent compound, isoquinoline, is provided for reference.

Property	Value	Reference
Molecular Weight	154.17 g/mol	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	(Isoquinoline) 5.14	[1]

Spectroscopic Properties

Detailed experimental spectra for **5-cyanoisoquinoline** are not readily available. Therefore, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **5-cyanoisoquinoline** is expected to exhibit several characteristic absorption bands:

- C≡N Stretch: A sharp, medium-intensity band is anticipated in the region of 2220-2240 cm⁻¹. This is a highly characteristic absorption for a nitrile group.
- C-H Aromatic Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.
- C=C and C≡N Aromatic Ring Stretching: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the isoquinoline ring system.

- C-H Aromatic Bending: Bands corresponding to out-of-plane bending are expected in the 700-900 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nature of the cyano group will deshield the protons in its vicinity, causing their signals to appear at a higher chemical shift (downfield). The protons on the pyridine ring are generally more deshielded than those on the benzene ring.

^{13}C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the cyano group is expected to have a chemical shift in the range of δ 115-125 ppm. The quaternary carbon to which the cyano group is attached will also be significantly affected. Aromatic carbons typically appear in the δ 120-150 ppm range.

Mass Spectrometry (MS)

In a mass spectrum of **5-cyanoisoquinoline**, the molecular ion peak (M^+) would be observed at an m/z of approximately 154.17. Common fragmentation patterns for isoquinoline derivatives involve the loss of HCN (m/z 27) or other small neutral molecules, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of 5-Cyanoisoquinoline

A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.^[4] This two-step process involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Proposed Synthesis of **5-Cyanoisoquinoline** from 5-Aminoisoquinoline:

This protocol is adapted from general Sandmeyer reaction procedures.^[5]

Part A: Diazotization of 5-Aminoisoquinoline

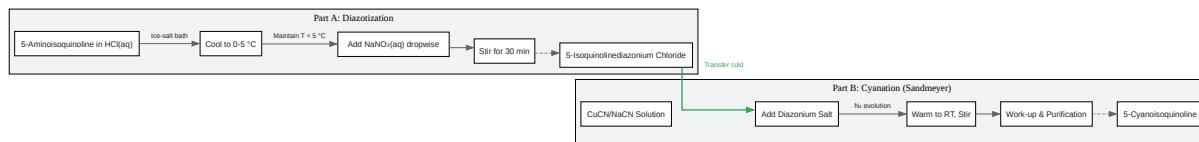
- Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminoisoquinoline in a solution of hydrochloric acid and water.
- Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
- Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this solution dropwise to the cooled 5-aminoisoquinoline suspension while maintaining the temperature below 5 °C.
- Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Cyanation (Sandmeyer Reaction)

- Catalyst Preparation: In a separate beaker, dissolve copper(I) cyanide in a solution of sodium cyanide in water.
- Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature of the reaction mixture as per the established protocol for this specific substrate.
- Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the complete displacement of the diazonium group.
- Work-up and Purification:
 - Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
 - Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure **5-cyanoisoquinoline**.

Logical Workflow Diagram



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Caption: Synthetic workflow for **5-cyanoisoquinoline** via Sandmeyer reaction.

Biological and Pharmaceutical Relevance

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents. Many natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.^[6] The introduction of a cyano group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a hydrogen bond acceptor and can influence the metabolic stability and binding affinity of the compound to its biological target. While specific biological pathways involving **5-cyanoisoquinoline** are not well-documented, its structural similarity to other bioactive isoquinolines suggests its potential as a lead compound or an intermediate in the synthesis of novel therapeutic agents. Further research into its biological effects could unveil its potential in drug discovery.

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